REACTION_CXSMILES
|
[H-].[Na+].CO[C:5]1C=C[C:8]([SH:11])=[CH:7][CH:6]=1.Cl[CH2:13][C:14](=[O:16])[CH3:15].[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>>[CH2:13]([S:11][CH2:8][C:7]1[CH:18]=[CH:17][C:21]([O:20][CH3:19])=[CH:5][CH:6]=1)[C:14]([CH3:15])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
0.165 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.165 mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter the solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the mixture is dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with 2 N Na2CO3
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
to yield the title a) compound which
|
Type
|
CUSTOM
|
Details
|
is used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C(=O)C)SCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |